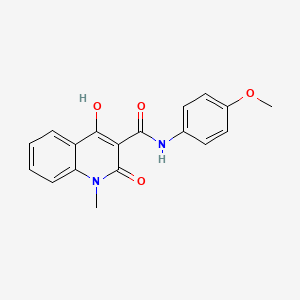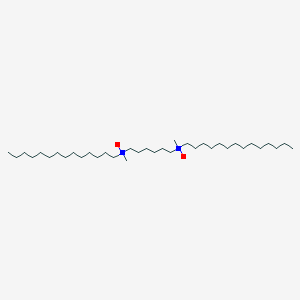![molecular formula C14H12N2S B14454922 (E)-1-[(3-Ethenylphenyl)sulfanyl]-2-phenyldiazene CAS No. 72025-30-0](/img/structure/B14454922.png)
(E)-1-[(3-Ethenylphenyl)sulfanyl]-2-phenyldiazene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-[(3-Ethenylphenyl)sulfanyl]-2-phenyldiazene is an organic compound characterized by the presence of a diazene group (N=N) and a sulfanyl group (S) attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[(3-Ethenylphenyl)sulfanyl]-2-phenyldiazene typically involves the reaction of 3-ethenylphenyl thiol with a diazonium salt derived from aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired (E)-isomer. The reaction conditions often include:
Temperature: Typically maintained at low temperatures (0-5°C) to prevent side reactions.
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid are used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
(E)-1-[(3-Ethenylphenyl)sulfanyl]-2-phenyldiazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diazene group to an amine group.
Substitution: The phenyl rings can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid are used in the presence of catalysts like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Brominated or nitrated derivatives of the original compound.
科学研究应用
(E)-1-[(3-Ethenylphenyl)sulfanyl]-2-phenyldiazene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of (E)-1-[(3-Ethenylphenyl)sulfanyl]-2-phenyldiazene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can trigger various cellular pathways, resulting in the observed biological effects.
相似化合物的比较
Similar Compounds
- (E)-1-[(3-Methylphenyl)sulfanyl]-2-phenyldiazene
- (E)-1-[(3-Chlorophenyl)sulfanyl]-2-phenyldiazene
- (E)-1-[(3-Bromophenyl)sulfanyl]-2-phenyldiazene
Uniqueness
(E)-1-[(3-Ethenylphenyl)sulfanyl]-2-phenyldiazene is unique due to the presence of the ethenyl group, which imparts distinct reactivity and properties compared to its analogs
属性
CAS 编号 |
72025-30-0 |
|---|---|
分子式 |
C14H12N2S |
分子量 |
240.33 g/mol |
IUPAC 名称 |
(3-ethenylphenyl)sulfanyl-phenyldiazene |
InChI |
InChI=1S/C14H12N2S/c1-2-12-7-6-10-14(11-12)17-16-15-13-8-4-3-5-9-13/h2-11H,1H2 |
InChI 键 |
KMAQIIRAXPNFAA-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=CC(=CC=C1)SN=NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


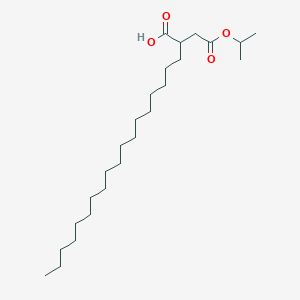
![3-Chloropyrazino[2,3-F]quinoxaline](/img/structure/B14454845.png)

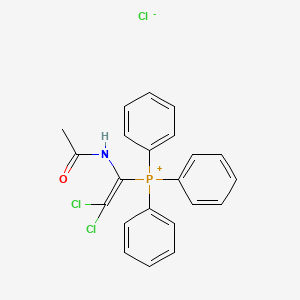
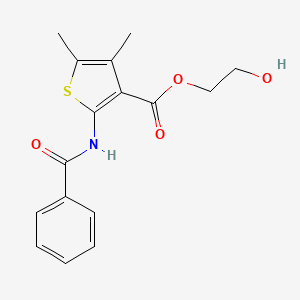
![2-Phenyl-4-[(E)-phenyldiazenyl]-2H-1,2,3-triazole](/img/structure/B14454878.png)
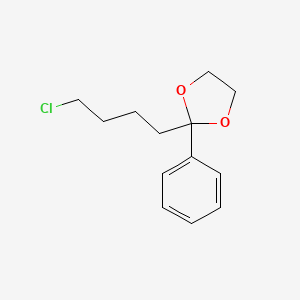
![6-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one](/img/structure/B14454882.png)
![Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate](/img/structure/B14454886.png)
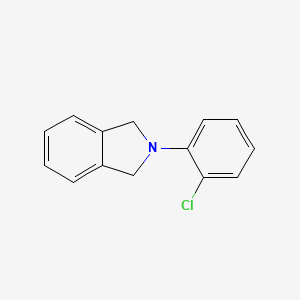
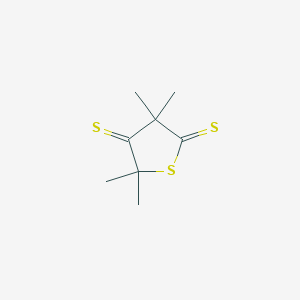
![2-(4-methylpiperazin-1-yl)-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]acetamide](/img/structure/B14454917.png)
